1-(2-Azidoethyl)piperidine
Overview
Description
1-(2-Azidoethyl)piperidine is a chemical compound with the molecular formula C7H14N4. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. The azido group (-N3) attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications .
Mechanism of Action
Target of Action
1-(2-Azidoethyl)piperidine is a derivative of piperidine, a six-membered heterocyclic system that plays a pivotal role in the production of drugs . Piperidine derivatives, including this compound, have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc . These compounds can activate or inhibit these pathways, leading to changes in cellular processes and potentially inhibiting cancer growth .
Biochemical Pathways
This compound, like other piperidine derivatives, can affect various biochemical pathways. As mentioned earlier, they can regulate several crucial signaling pathways essential for the establishment of cancers . The regulation of these pathways can lead to downstream effects that inhibit cancer growth.
Pharmacokinetics
Piperine, another piperidine derivative, has been observed to enhance bioavailability when co-administered with certain antibiotics . This suggests that this compound may also have properties that affect its bioavailability.
Result of Action
The result of the action of this compound is likely to be dependent on its mode of action and the biochemical pathways it affects. Given its potential anticancer properties, it may result in the inhibition of cancer cell growth and proliferation .
Preparation Methods
The synthesis of 1-(2-Azidoethyl)piperidine typically involves the reaction of piperidine with an azidoethylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloroethyl azide under basic conditions to form this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Azidoethyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, hydrogen gas or lithium aluminum hydride for reduction, and alkynes for cycloaddition. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azidoethyl)piperidine has several applications in scientific research:
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Comparison with Similar Compounds
1-(2-Azidoethyl)piperidine can be compared with other azido-containing compounds and piperidine derivatives:
1-(2-Aminoethyl)piperidine: This compound has an amino group instead of an azido group, making it more reactive in nucleophilic substitution reactions but less useful in cycloaddition reactions.
1-(2-Chloroethyl)piperidine: This compound contains a chloro group, which can be substituted by nucleophiles but does not participate in cycloaddition reactions like the azido group.
The uniqueness of this compound lies in its azido group, which provides a versatile handle for various chemical transformations, particularly cycloaddition reactions, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
1-(2-azidoethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-10-9-4-7-11-5-2-1-3-6-11/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJLIGHIIHUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371914 | |
Record name | 1-(2-azidoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138373-73-6 | |
Record name | 1-(2-azidoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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